4-Isopropoxybenzoyl chloride
Overview
Description
4-Isopropoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a white crystalline solid that is soluble in many organic solvents. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Mechanism of Action
Mode of Action
4-Isopropoxybenzoyl chloride, like other benzoyl chlorides, is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) attacks the electrophilic carbon in the carbonyl group of the benzoyl chloride. This results in the chloride leaving group being displaced and a new bond being formed with the nucleophile .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use, such as the presence of suitable nucleophiles with which it can react . The result of its action is typically the formation of a new organic compound through the substitution of the chloride group.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can affect its reactivity . Additionally, factors such as pH, temperature, and solvent can also impact its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropoxybenzoyl chloride can be synthesized through the reaction of 4-isopropoxybenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction conditions include maintaining the temperature at around 60-70°C for several hours until the evolution of hydrogen chloride gas ceases .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the final product. The reaction is carefully controlled to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxybenzoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the electrophilic carbonyl carbon in the benzoyl chloride group. It can also participate in esterification and amidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.
Esterification: Alcohols react with this compound in the presence of a base to form esters.
Amidation: Amines react with this compound to form amides, often in the presence of a base.
Major Products
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
4-Isopropoxybenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Utilized in the preparation of biologically active molecules for research purposes.
Medicine: Employed in the synthesis of drugs, including anti-inflammatory agents, anticonvulsants, and antipsychotics.
Industry: Used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Similar in structure but lacks the isopropoxy group.
4-Methoxybenzoyl chloride: Contains a methoxy group instead of an isopropoxy group.
4-Ethoxybenzoyl chloride: Contains an ethoxy group instead of an isopropoxy group
Uniqueness
4-Isopropoxybenzoyl chloride is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect the compound’s solubility and other physical properties, making it suitable for specific applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-propan-2-yloxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRKDQLKRQMYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190292 | |
Record name | 4-Isopropoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36823-82-2 | |
Record name | 4-(1-Methylethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36823-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropoxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036823822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ISOPROPOXYBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T7FP3MOM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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